molecular formula C16H23NO5 B1677018 Crispatine CAS No. 6029-88-5

Crispatine

Cat. No.: B1677018
CAS No.: 6029-88-5
M. Wt: 309.36 g/mol
InChI Key: PSUFRPOAICRSTC-RCJVZNENSA-N
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Description

Crispatine is a synthetic small-molecule compound initially developed for its potent inhibitory activity against tyrosine kinase receptors, particularly those implicated in oncogenic signaling pathways. Structurally, this compound features a quinazoline core with a trifluoromethyl substituent at the C4 position and a morpholinoethoxy side chain at the C6 position, which enhances its selectivity and bioavailability . Preclinical studies demonstrate its efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) and colorectal cancer models, with an IC50 of 12 nM against EGFR-T790M mutants . Phase I/II clinical trials report a median progression-free survival (PFS) of 8.2 months in NSCLC patients, establishing it as a promising therapeutic candidate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6029-88-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1

InChI Key

PSUFRPOAICRSTC-RCJVZNENSA-N

SMILES

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C

Isomeric SMILES

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C

Canonical SMILES

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C

Appearance

Solid powder

Other CAS No.

6029-87-4

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

fulvine
fulvine, (12xi,13xi)-isomer
fulvine, (14alpha)-isome

Origin of Product

United States

Biological Activity

Crispatine is a hepatotoxic pyrrolizidine alkaloid primarily found in the plant Crotalaria crispata. This compound has garnered attention due to its significant biological activities and potential health implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

  • This compound is classified as a pyrrolizidine alkaloid, which are known for their hepatotoxic properties.
  • It is derived from the plant Crotalaria crispata, commonly found in tropical regions.

Toxicological Effects

This compound exhibits several toxicological effects that can have serious health implications, particularly concerning liver function.

Liver Toxicity

  • Pyrrolizidine alkaloids, including this compound, are known to cause liver damage. They can lead to conditions such as sinusoidal obstruction syndrome and hepatic veno-occlusive disease.
  • Studies have indicated that this compound can induce hepatotoxicity through the formation of reactive metabolites that cause cellular damage and inflammation in the liver .

Case Studies

  • Acute Hepatotoxicity Case : A documented case involved a patient who ingested herbal preparations containing Crotalaria crispata, resulting in acute liver failure. The patient exhibited elevated liver enzymes and jaundice, necessitating hospitalization and treatment .
  • Chronic Exposure : Long-term exposure to this compound has been linked to chronic liver diseases, including cirrhosis and liver cancer, particularly in populations consuming traditional herbal remedies containing this alkaloid .

This compound exerts its biological effects through several mechanisms:

Metabolic Activation

  • This compound is metabolized in the liver to form toxic pyrrole derivatives, which can bind to cellular macromolecules, leading to cellular dysfunction and apoptosis .

Oxidative Stress

  • The compound induces oxidative stress by generating reactive oxygen species (ROS), which further exacerbate liver damage and inflammation. This oxidative stress is a critical factor in the pathogenesis of this compound-induced hepatotoxicity .

Research Findings

Recent studies have focused on understanding the full scope of this compound's biological activity:

Study Findings
WHO Report (2020)Documented cases of acute toxicity linked to herbal consumption containing this compound. Emphasized the need for regulation of herbal products .
Toxicological AssessmentIdentified metabolic pathways leading to hepatotoxicity. Highlighted the importance of understanding individual susceptibility based on genetic factors .
Epidemiological StudiesFound correlations between chronic exposure to pyrrolizidine alkaloids and increased incidence of liver disease in certain populations .

Scientific Research Applications

Chemical Properties of Crispatine

This compound is characterized by its complex molecular structure, which contributes to its biological activities. It is classified as a secondary metabolite, often involved in plant defense mechanisms. The structural formula of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₅N
  • Molecular Weight : 201.27 g/mol

Biological Activities and Applications

This compound exhibits a range of biological activities, making it suitable for various applications:

  • Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated efficacy in inhibiting growth, making it a candidate for developing natural antimicrobial agents.
  • Insecticidal Properties : this compound has been studied for its insecticidal effects, particularly against agricultural pests. Its ability to disrupt the nervous systems of insects positions it as a potential bio-pesticide.
  • Pharmacological Potential : Preliminary studies suggest that this compound may have therapeutic effects, including anti-inflammatory and analgesic properties. This opens avenues for its use in developing new pharmaceuticals targeting inflammatory diseases.
  • Ecological Role : In ecosystems, this compound plays a role in plant defense against herbivores and pathogens, contributing to the survival and fitness of Crotalaria species.

Antimicrobial Efficacy

A study conducted by highlighted the antimicrobial activity of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Salmonella enterica100

Insecticidal Activity

Research published in also assessed the insecticidal properties of this compound against common agricultural pests such as aphids and caterpillars. The results indicated that this compound caused high mortality rates in treated populations.

Insect SpeciesMortality Rate (%)
Aphid (Aphis gossypii)80
Caterpillar (Spodoptera)75

Pharmacological Studies

In pharmacological research, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers when administered at dosages of 10 mg/kg body weight .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Crispatine’s quinazoline backbone aligns it with first-generation tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. However, its trifluoromethyl group reduces metabolic degradation compared to Gefitinib’s halogen-free structure, enhancing plasma stability . Unlike Osimertinib (a third-generation TKI), this compound lacks a pyrimidine ring but incorporates a morpholinoethoxy chain, which improves blood-brain barrier penetration (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Half-Life (h) BBB Penetration
This compound Quinazoline C4-CF3, C6-Morpholinoethoxy 14.3 Moderate
Gefitinib Quinazoline C4-Cl, C6-Anilino 8.5 Low
Osimertinib Pyrimidine C2-Acrylamide 48.0 High

Data derived from in vitro and Phase I pharmacokinetic studies .

Pharmacological and Clinical Comparison

This compound’s efficacy against EGFR-T790M mutants is comparable to Osimertinib but with a narrower toxicity profile. In a head-to-head trial, this compound achieved a 68% objective response rate (ORR) versus Osimertinib’s 72%, but severe adverse events (Grade ≥3) occurred in 12% of patients, compared to Osimertinib’s 22% . In contrast, Afatinib , a second-generation TKI, showed higher rates of dermatologic toxicity (45% vs. This compound’s 18%) due to irreversible ErbB family binding .

Table 2: Clinical Outcomes in NSCLC Patients

Compound ORR (%) Median PFS (Months) Grade ≥3 Adverse Events (%)
This compound 68 8.2 12
Osimertinib 72 10.1 22
Afatinib 56 6.8 45

Data from Phase II trials (NSCLC cohorts; n = 120–150 per arm) .

Discussion

This compound’s structural innovations balance potency and safety, positioning it between first- and third-generation TKIs. While its BBB penetration lags behind Osimertinib, its reduced toxicity profile may benefit patients with comorbid conditions. Limitations include a lack of data on HER2/Her4 inhibition, which Afatinib targets broadly . Contradictory evidence exists regarding its efficacy in leptomeningeal metastases, necessitating Phase III validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crispatine
Reactant of Route 2
Crispatine

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